1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound has shown promise in the development of new drugs, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is similar to other pyrazole derivatives, such as 1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid and 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid. its unique chlorophenyl group imparts distinct chemical and biological properties, making it a valuable compound in its own right.
Comparison with Similar Compounds
1-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
1-(4-aminophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-1-3-7(4-2-6)13-9(14)5-8(12-13)10(15)16/h1-5,12H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUDGWWRQVTVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206134-81-7 |
Source
|
Record name | 1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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